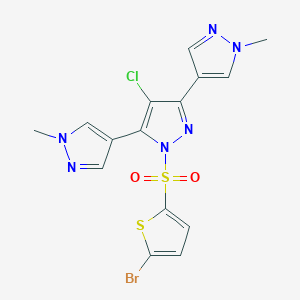![molecular formula C19H21N5O3 B14926829 3,6-dicyclopropyl-N-ethyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14926829.png)
3,6-dicyclopropyl-N-ethyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-DICYCLOPROPYL-N~4~-ETHYL-N~4~-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of isoxazolo[5,4-b]pyridines This compound is characterized by its unique structure, which includes cyclopropyl groups, an ethyl group, and a 4-methyl-1,2,5-oxadiazol-3-ylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-DICYCLOPROPYL-N~4~-ETHYL-N~4~-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the Isoxazolo[5,4-b]pyridine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the isoxazolo[5,4-b]pyridine core.
Introduction of Cyclopropyl Groups: The cyclopropyl groups are introduced through a series of reactions, including cyclopropanation.
Attachment of the 4-Methyl-1,2,5-Oxadiazol-3-Ylmethyl Group: This step involves the reaction of the isoxazolo[5,4-b]pyridine core with a suitable reagent to introduce the 4-methyl-1,2,5-oxadiazol-3-ylmethyl group.
Final Coupling and Purification: The final step involves coupling the intermediate with ethylamine and subsequent purification to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow synthesis, automated synthesis, and high-throughput screening to identify optimal reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
3,6-DICYCLOPROPYL-N~4~-ETHYL-N~4~-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl groups.
Reduction: Reduction reactions can occur at the oxadiazole ring.
Substitution: The compound can undergo substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic or electrophilic reagents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of cyclopropyl ketones, while reduction may yield reduced oxadiazole derivatives.
Aplicaciones Científicas De Investigación
3,6-DICYCLOPROPYL-N~4~-ETHYL-N~4~-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3,6-DICYCLOPROPYL-N~4~-ETHYL-N~4~-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to Enzymes: It may inhibit or activate specific enzymes involved in biological processes.
Modulating Receptors: The compound may interact with receptors on the cell surface, leading to changes in cellular signaling pathways.
Altering Gene Expression: It may influence the expression of certain genes, leading to changes in protein synthesis and cellular function.
Comparación Con Compuestos Similares
Similar Compounds
- 3,6-Dicyclopropyl-N~4~-ethyl-N~4~-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]isoxazolo[5,4-b]pyridine-4-carboxamide
- 3,6-Dicyclopropyl-N~4~-ethyl-N~4~-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]isoxazolo[5,4-b]pyridine-4-carboxamide
Uniqueness
The uniqueness of 3,6-DICYCLOPROPYL-N~4~-ETHYL-N~4~-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific structural features, such as the presence of cyclopropyl groups and the 4-methyl-1,2,5-oxadiazol-3-ylmethyl group
Propiedades
Fórmula molecular |
C19H21N5O3 |
|---|---|
Peso molecular |
367.4 g/mol |
Nombre IUPAC |
3,6-dicyclopropyl-N-ethyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H21N5O3/c1-3-24(9-15-10(2)21-27-22-15)19(25)13-8-14(11-4-5-11)20-18-16(13)17(23-26-18)12-6-7-12/h8,11-12H,3-7,9H2,1-2H3 |
Clave InChI |
ZRAJGNCZJDWOOL-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC1=NON=C1C)C(=O)C2=CC(=NC3=C2C(=NO3)C4CC4)C5CC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-yl]-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14926750.png)
![2-[3,5-bis(2-fluorophenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole](/img/structure/B14926756.png)
![(3aR,7aS)-2-{3-[(4-methylphenyl)sulfanyl]-5-nitrophenyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B14926764.png)
![N-[(4-chloro-1-ethyl-1H-pyrazol-3-yl)methyl]-1-ethyl-N,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B14926769.png)

![N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14926809.png)
![(3aR,7aS)-2-[3-(phenylamino)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B14926818.png)
![N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14926823.png)
![N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-2-[3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B14926837.png)
![6-cyclopropyl-3-(3-methoxyphenyl)-N-[5-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14926854.png)
![N-(4-chlorophenyl)-3-[2-methyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide](/img/structure/B14926859.png)
![N-ethyl-6-(4-methoxyphenyl)-3-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14926861.png)

![Ethyl 2-[(2-methylpropyl)amino]-4-[(pyridin-2-ylsulfanyl)methyl]-1,3-thiazole-5-carboxylate](/img/structure/B14926870.png)
